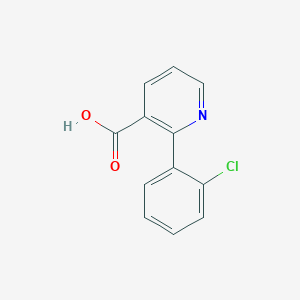

2-(2-CHLOROPHENYL)NICOTINIC ACID

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-6-2-1-4-8(10)11-9(12(15)16)5-3-7-14-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWICIAODVMKAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680761 | |

| Record name | 2-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226215-53-7 | |

| Record name | 2-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenyl Nicotinic Acid

Development of Novel Synthetic Approaches

Regioselective and Stereoselective Synthesis Methodologies

The synthesis of 2-(2-chlorophenyl)nicotinic acid, a disubstituted pyridine (B92270) derivative, requires precise control over the regioselectivity of the reactions to ensure the correct placement of the 2-chlorophenyl group at the C2 position and the carboxylic acid at the C3 position of the pyridine ring.

Regioselective Synthesis

A prominent and versatile method for the synthesis of 2-arylnicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. youtube.comyoutube.comlibretexts.org This reaction typically involves the coupling of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible route involves the coupling of a 2-chloronicotinic acid ester with (2-chlorophenyl)boronic acid. The ester group serves as a protecting group for the carboxylic acid and can be hydrolyzed in a subsequent step.

A study on the synthesis of 2-aryl-6-chloronicotinamides demonstrated a regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with various aryl boronic acids. nih.gov The regioselectivity was achieved through the chelation of the palladium(0) species to the amide group, directing the coupling to the C2 position. nih.gov While this example involves a nicotinamide, a similar directive effect could be anticipated for a nicotinic acid ester. The use of specific palladium catalysts, such as those with bulky phosphine (B1218219) ligands, can enhance the regioselectivity and efficiency of the coupling reaction. claremont.edumdpi.com

Alternative approaches to constructing the 2-arylpyridine skeleton include metal-free methods, although these are less common for this specific substitution pattern. The synthesis of 2-chloronicotinic acid itself is a key precursor, and various methods for its preparation have been reported, often starting from nicotinic acid or 3-cyanopyridine. google.comgoogle.com

Stereoselective Synthesis

The compound this compound itself is not chiral. However, the introduction of chiral centers can occur during the synthesis of its derivatives, or if the synthetic strategy involves chiral auxiliaries or catalysts to control the spatial arrangement of substituents. For instance, if the carboxylic acid group is derivatized with a chiral alcohol to form an ester, or with a chiral amine to form an amide, diastereomers can be formed.

While specific literature on the stereoselective synthesis of this compound derivatives is scarce, general principles of asymmetric synthesis can be applied. For example, the use of chiral ligands in palladium-catalyzed cross-coupling reactions has been shown to induce enantioselectivity in the synthesis of axially chiral biaryl compounds. researchgate.net Although this compound is not axially chiral due to free rotation around the C-C bond, these principles are relevant for the synthesis of more complex, sterically hindered analogues where rotation might be restricted.

Furthermore, stereoselective reductions of keto-derivatives or stereoselective additions to imine-derivatives of the nicotinic acid scaffold can be employed to introduce chiral centers into the side chains of its analogues.

Derivatization Strategies and Analogue Synthesis

The carboxylic acid and the pyridine ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

The derivatization of this compound can be broadly categorized into modifications of the carboxylic acid group and modifications of the pyridine and phenyl rings.

Modification of the Carboxylic Acid Group:

The carboxylic acid moiety is a prime target for derivatization. Standard organic transformations can be employed to convert the carboxylic acid into a variety of functional groups:

Amides: Reaction with various primary and secondary amines, facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting the carboxylic acid to an acid chloride, yields a diverse library of amides. google.commdpi.com Studies on related nicotinic acid derivatives have shown that the nature of the amine substituent can significantly influence biological activity. nih.gov

Esters: Esterification with a range of alcohols under acidic conditions or via the acid chloride provides corresponding esters. These can serve as prodrugs or can modulate the pharmacokinetic properties of the parent compound. google.com

Hydrazones: Condensation of the corresponding acid hydrazide with various aldehydes can lead to the formation of nicotino hydrazone derivatives, which have been explored for their biological potential in related systems. researchgate.net

Modification of the Aromatic Rings:

Further structural diversity can be achieved by introducing additional substituents onto the pyridine or the 2-chlorophenyl ring. This is typically achieved by starting with an appropriately substituted precursor prior to the key coupling step. For example, using a substituted 2-chlorophenylboronic acid in the Suzuki-Miyaura coupling would lead to analogues with modifications on the phenyl ring. Similarly, starting with a substituted 2-chloronicotinic acid would yield analogues with additional groups on the pyridine ring.

The electronic and steric properties of substituents can have a profound impact on the reactivity of this compound and the biological interactions of its analogues.

Effects on Reactivity:

The reactivity of the carboxylic acid group is influenced by the electronic nature of the substituents on the aromatic rings. The chlorine atom at the 2-position of the phenyl ring is an electron-withdrawing group, which can increase the acidity of the carboxylic acid through an inductive effect. The reactivity of the pyridine ring towards further substitution is also governed by the existing substituents. The electron-withdrawing nature of the carboxylic acid and the 2-chlorophenyl group generally deactivates the pyridine ring towards electrophilic substitution.

Effects on Biological Interactions:

Structure-activity relationship (SAR) studies on various nicotinic acid derivatives have provided insights into how different substituents can affect their biological profiles. For instance, in a series of N-(arylmethoxy)-2-chloronicotinamides, the nature and position of substituents on the benzyl (B1604629) group were found to be critical for their herbicidal activity. nih.gov Specifically, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed potent activity. nih.gov

In other classes of nicotinic acid derivatives, the introduction of different aryl groups at the 2-position has been shown to modulate their anti-inflammatory and analgesic properties. researchgate.net The binding affinity of nicotinic acid analogues to their receptors is also highly dependent on the nature of the substituents. For example, studies on nicotinic acetylcholine (B1216132) receptor (nAChR) ligands have shown that the interaction with key amino acid residues in the binding pocket is sensitive to the substitution pattern on the ligand. nih.gov The chlorine substituent on the phenyl ring of this compound is expected to influence its binding to target proteins through steric and electronic interactions. The position of the chloro group is also critical; for example, the biological activity of 2-chloro-N-(2-chlorophenyl)nicotinamide has been shown to differ from its 3-chloro and 4-chloro counterparts. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 2 Chlorophenyl Nicotinic Acid

Kinetic and Thermodynamic Studies of Reactions Involving the Compound

Detailed kinetic and thermodynamic data for reactions specifically involving 2-(2-chlorophenyl)nicotinic acid are not extensively documented in publicly available literature. However, the reactivity of the constituent functional groups—a carboxylic acid on a pyridine (B92270) ring and an aryl chloride—allows for predictions based on well-established principles.

Kinetic studies would likely focus on the rates of reactions such as esterification of the carboxylic acid, nucleophilic substitution of the chlorine atom, and potential cyclization reactions. The rates of these reactions would be influenced by factors such as temperature, solvent polarity, and the presence of catalysts. For instance, the rate of esterification would follow standard acid catalysis mechanisms, with the reaction rate being dependent on the concentration of the acid catalyst and the alcohol.

Thermodynamic studies would provide insight into the feasibility and equilibrium position of reactions. The Gibbs free energy change (ΔG) for a given reaction would determine its spontaneity. For example, in a potential intramolecular cyclization to form a tricyclic lactone, thermodynamic parameters would be crucial in determining whether the closed-ring or open-chain form is more stable under specific conditions.

Table 1: Predicted Factors Influencing Reaction Kinetics and Thermodynamics

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Esterification | Temperature, Catalyst Concentration, Steric Hindrance | Enthalpy of Reaction, Entropy Changes |

| Nucleophilic Aromatic Substitution | Nature of Nucleophile, Solvent, Leaving Group Ability | Bond Dissociation Energies, Product Stability |

| Intramolecular Cyclization | Ring Strain in Transition State, Solvent | Ring Strain in Product, Enthalpy and Entropy of Cyclization |

Elucidation of Reaction Mechanisms

The mechanistic pathways for reactions involving this compound can be inferred from the reactivity of its core structures.

Exploration of Electrophilic and Nucleophilic Substitution Pathways

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. Any electrophilic attack would likely occur at positions meta to the carboxylic acid.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. However, the presence of the bulky 2-chlorophenyl group at the 2-position may sterically hinder nucleophilic attack at this site. The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution, though this typically requires harsh reaction conditions or activation by electron-withdrawing groups on the phenyl ring, which are absent in this case.

Mechanisms of Ring-Closing and Ring-Opening Reactions

A significant reaction pathway for this compound is intramolecular cyclization. Under appropriate conditions, such as in the presence of a strong acid or a dehydrating agent, the carboxylic acid can react with the adjacent phenyl ring. This reaction would likely proceed through an electrophilic acylium ion intermediate, which would then attack the electron-rich phenyl ring. The position of the chlorine atom could influence the regioselectivity of this cyclization.

Ring-opening reactions are less probable for the stable aromatic pyridine and phenyl rings under typical conditions. However, under extreme conditions of temperature and pressure, or through specific catalytic cycles, cleavage of the C-C or C-N bonds within the heterocyclic system could be envisaged.

Organometallic Coupling Reactions and Their Mechanisms

The chloro-substituent on the phenyl ring makes this compound a suitable substrate for various organometallic cross-coupling reactions. For instance, in a Suzuki coupling reaction, the compound could be reacted with a boronic acid in the presence of a palladium catalyst and a base. The mechanism would involve the standard catalytic cycle of oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.

Similarly, Heck or Sonogashira couplings could be employed to introduce vinyl or alkynyl groups, respectively, at the position of the chlorine atom. The choice of catalyst, ligand, and reaction conditions would be critical in achieving high yields and selectivity.

Photochemical and Electrochemical Reactivity Profiling

The photochemical reactivity of this compound has not been extensively studied. The presence of multiple chromophores, including the pyridine and phenyl rings, suggests that it would absorb UV light. Potential photochemical reactions could include intramolecular cyclization, photo-dechlorination, or rearrangement reactions.

The electrochemical behavior would be characterized by the oxidation and reduction potentials of the molecule. The carboxylic acid and the chlorinated phenyl group are both electrochemically active. Cyclic voltammetry could be used to study the redox processes and to determine the feasibility of electrochemical transformations, such as reductive dechlorination.

Studies on Conformational Dynamics and Isomerization

The single bond connecting the phenyl and pyridine rings allows for rotational isomerism. The conformational preference of this compound will be influenced by the steric hindrance between the chlorine atom, the carboxylic acid group, and the pyridine nitrogen. Computational modeling and techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy could be employed to determine the predominant conformation in solution. The barrier to rotation around this C-C bond would determine the rate of interconversion between different conformers. Isomerization involving the migration of the substituent groups is unlikely under normal conditions due to the high stability of the aromatic systems.

Molecular and Biological Interactions: Pre Clinical Mechanistic Research

In Vitro Target Engagement and Binding Affinity Studies

Investigation of Ligand-Receptor Interactions

No publicly available data details the investigation of ligand-receptor interactions for 2-(2-chlorophenyl)nicotinic acid.

Mechanistic Studies of Enzyme Modulation (Inhibition/Activation)

There are no published mechanistic studies on the modulation of enzymes by this compound.

Cell-Based Assays for Investigating Molecular Mechanisms

No cell-based assays investigating the molecular mechanisms of this compound have been reported in the public domain.

In Vivo Mechanistic Exploration in Pre-clinical Models

Use of Animal Models for Pathway Elucidation

There is no publicly available research on the use of animal models to elucidate the biological pathways affected by this compound.

Identification of Pharmacodynamic Biomarkers for Mechanistic Insight

No pharmacodynamic biomarkers for this compound have been identified in the available literature.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

A thorough review of scientific literature and chemical databases reveals a notable absence of specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this compound. While research on various other nicotinic acid derivatives has been conducted to determine how chemical modifications influence their biological activities, such as anti-inflammatory or herbicidal effects, this particular compound has not been the subject of published SAR or SPR investigations. nih.govwjgnet.com

Consequently, there is no available data to construct a detailed analysis of how the 2-chlorophenyl substituent on the nicotinic acid core specifically modulates its interaction with biological targets or affects its physicochemical properties in a systematic way. The scientific community has yet to publish research that explores the effects of modifying or replacing the chloro group or altering the phenyl ring's position on the compound's potential efficacy or properties.

Interactive Data Table: SAR and SPR Data for this compound

Computational Approaches to Target Identification and Binding Modes

Similarly, dedicated computational studies to identify the biological targets of this compound and to characterize its binding modes are not present in the accessible scientific literature. The application of in silico methods, such as molecular docking and virtual screening, is a common strategy in modern drug discovery to predict the protein targets of a small molecule and to visualize the specific interactions at the atomic level. nih.gov

However, for this compound, there are no published reports of such computational analyses. Research efforts have been directed towards other nicotinic acid derivatives, but the specific binding interactions and potential protein targets of the title compound remain uninvestigated through computational means. Therefore, details regarding its binding affinity, the key amino acid residues involved in potential interactions, and its preferred orientation within a protein's binding site have not been elucidated.

Interactive Data Table: Computational Target and Binding Mode Predictions for this compound

Computational and Theoretical Chemistry Studies of 2 2 Chlorophenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of a molecule like 2-(2-chlorophenyl)nicotinic acid from first principles. These methods, such as Density Functional Theory (DFT), provide deep insights into the molecule's behavior.

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure dictates the chemical reactivity and properties of this compound. Molecular orbital theory would be employed to calculate the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For related nicotinic acid derivatives, DFT calculations have been used to determine these electronic features, which are vital for understanding their interactions with biological targets. patsnap.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For this compound, this would include:

NMR Spectroscopy: Calculation of the nuclear magnetic shielding constants to predict the 1H and 13C NMR chemical shifts. These theoretical values can be compared with experimental spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): Computation of the vibrational frequencies and intensities to predict the infrared and Raman spectra. This helps in assigning the vibrational modes of the molecule to specific functional groups and motions.

For instance, studies on nicotinic acid hydrazide complexes have utilized DFT to analyze the vibrational bands and understand the coordination of the molecule to metal ions. rsc.org

Energetic Analysis of Isomers and Conformers

This compound can exist in different spatial arrangements, or conformations, due to the rotation around the single bonds connecting the phenyl and nicotinic acid rings, and the orientation of the carboxylic acid group. Quantum chemical calculations are essential for determining the relative energies of these different conformers. By performing a potential energy surface scan, researchers can identify the most stable (lowest energy) conformation and the energy barriers for rotation between different conformers. A study on a solvate of clonixin (B1669224) (a common name for this compound) performed theoretical studies to understand the conformational differences between its molecules in different crystal forms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of its dynamic behavior and interactions with its environment.

Conformational Analysis and Flexibility Studies

While quantum mechanics can identify stable conformers, MD simulations can explore the conformational landscape of 2-(2-chlorophenyl)nicotininic acid in a more dynamic context. By simulating the molecule's movements over time, researchers can understand its flexibility and the transitions between different conformational states. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. The flexibility is largely determined by the rotational freedom around the C-C bond linking the two aromatic rings and the C-COOH bond.

QSAR/QSPR Modeling and Predictive Analytics in Molecular Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools in modern drug discovery and materials science. youtube.comsums.ac.ir These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov The fundamental principle is that the properties of a molecule are intrinsically linked to its structure. By quantifying structural features, known as molecular descriptors, it becomes possible to predict the activity or properties of new, unsynthesized compounds. sums.ac.ir

For a series of derivatives based on the this compound scaffold, a QSAR study would be instrumental in designing molecules with enhanced biological activity, for instance, as anti-inflammatory agents. The process involves several key steps:

Data Set Curation: A series of structurally related analogues of this compound with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled. This forms the training set for the model. researchgate.net

Descriptor Calculation: For each molecule in the series, a wide array of molecular descriptors would be calculated. These descriptors numerically represent various aspects of the molecular structure and can be categorized as:

1D/2D Descriptors: Based on the 2D representation, including constitutional descriptors (e.g., molecular weight, atom counts) and topological indices that describe molecular branching and shape. mdpi.com

3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular volume, surface area, and dipole moment. researchgate.net

Quantum Chemical Descriptors: Calculated using quantum mechanics, these include energies of frontier molecular orbitals (HOMO, LUMO), electrostatic potentials, and partial atomic charges, which are crucial for describing reactivity. sums.ac.ir

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is generated that links the most relevant descriptors to the observed activity. sums.ac.irnih.govyoutube.com The predictive power of the model is rigorously validated using techniques like cross-validation and by testing it on an external set of compounds not used in model creation. cas.org

Predictive analytics, powered by these validated QSAR models, allows researchers to screen virtual libraries of thousands of potential derivatives of this compound. This in-silico screening prioritizes the most promising candidates for synthesis and experimental testing, dramatically accelerating the discovery process and reducing costs. youtube.comnih.gov For example, a model might predict that increasing the electron-withdrawing character at a specific position on the phenyl ring while maintaining a certain molecular shape enhances activity.

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound ID | Experimental Activity (logIC₅₀) | Predicted Activity (logIC₅₀) | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) |

| 1 | -5.2 | -5.15 | 247.66 | 3.1 | 4.5 |

| 2 | -5.8 | -5.75 | 261.69 | 3.5 | 4.9 |

| 3 | -4.9 | -4.98 | 277.11 | 2.9 | 4.2 |

| 4 | -6.1 | -6.05 | 282.13 | 3.8 | 5.3 |

This table is for illustrative purposes to show the type of data used in QSAR modeling. The values are not from actual experimental results.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanism of a chemical reaction is fundamental to optimizing its conditions, improving yields, and minimizing byproducts. Computational chemistry offers a powerful lens to visualize and quantify the entire reaction pathway at an atomic level. The synthesis of this compound is typically achieved via a C-N cross-coupling reaction, such as the Ullmann condensation, between 2-chloronicotinic acid and 2-chloroaniline. researchgate.netresearchgate.net

Reaction pathway modeling for this synthesis involves:

Mapping the Potential Energy Surface: Using quantum mechanical methods like Density Functional Theory (DFT), chemists can calculate the energy of the system as the reactants approach and transform into products. This creates a potential energy surface that maps out all possible geometric arrangements and their corresponding energies.

Identifying Stationary Points: Key points on this surface are located and characterized. These include the reactants, products, any reaction intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the minimum energy pathway between a reactant and a product, representing the kinetic barrier to the reaction. youtube.com

Transition State Characterization: Finding the exact geometry of a transition state is computationally demanding. Algorithms are used to locate this first-order saddle point on the potential energy surface. A crucial step in confirming a transition state is a frequency calculation. A true transition state structure will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the C-N bond). youtube.com

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (ΔE‡). A lower activation energy implies a faster reaction rate. Computational modeling can explore how different factors, such as catalysts (e.g., copper in the Ullmann reaction) or solvents, influence the structure and energy of the transition state, thereby lowering the activation barrier. researchgate.net

For the synthesis of this compound, theoretical studies could model the reaction pathway to understand the precise role of the copper catalyst. It might reveal whether the mechanism involves an oxidative addition/reductive elimination cycle and how the ligands on the copper center affect the reaction rate. By comparing the activation energies of catalyzed versus uncatalyzed pathways, a quantitative measure of the catalyst's efficiency can be obtained. This knowledge can guide the development of more efficient, milder, and environmentally friendly synthetic protocols. researchgate.net

Table 2: Hypothetical Energy Profile for the Ullmann Synthesis of this compound

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (2-chloronicotinic acid + 2-chloroaniline) | 0.0 |

| TS1 | Transition State for C-N bond formation | +25.8 |

| I1 | Reaction Intermediate | -5.2 |

| TS2 | Transition State for HCl elimination | +15.3 |

| P | Product (this compound + HCl) | -12.7 |

This table represents a hypothetical reaction energy profile calculated using DFT. The values are illustrative and not derived from specific published research on this exact reaction.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation of 2-(2-chlorophenyl)nicotinic acid from related substances and for the assessment of its purity. The choice of technique is dictated by the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. nih.gov Method development is critical to achieve optimal separation and quantification. A typical reversed-phase HPLC method would be the preferred approach due to the moderate polarity of the molecule.

The development of a robust HPLC method involves the systematic optimization of several parameters:

Column Selection: A C18 or C8 column is generally suitable for the separation of aromatic carboxylic acids. The choice between them would depend on the desired retention and selectivity.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is commonly used. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention. Buffering the mobile phase at a pH below the pKa of the carboxylic acid (typically around 2-4) will result in a more retained and sharper peak. Gradient elution is often employed to ensure the efficient elution of both the main compound and any impurities with different polarities.

Detection: UV detection is the most common method for chromophoric compounds like this compound. The wavelength of maximum absorbance should be determined by acquiring a UV spectrum of the compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.com Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative.

Common derivatization reagents include diazomethane (B1218177) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization. ajol.info

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Derivatization | Esterification with Methanol/H2SO4 |

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comshimadzu.com SFC is known for its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC. While this compound is not chiral, SFC is a powerful tool for the separation of chiral compounds. For related chiral carboxylic acids, SFC with a chiral stationary phase (CSP) would be the method of choice for enantiomeric separation. mdpi.com The use of modifiers such as methanol or ethanol (B145695) in the carbon dioxide mobile phase is common to enhance the elution of polar analytes. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for each of the aromatic protons on the pyridine (B92270) and chlorophenyl rings. The chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) provide information about the electronic environment and connectivity of the protons. stackexchange.com

¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range correlations, helping to piece together the entire molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | ~8.3 | ~140 |

| Pyridine-H5 | ~7.6 | ~125 |

| Pyridine-H6 | ~8.8 | ~152 |

| Chlorophenyl-H3' | ~7.5 | ~131 |

| Chlorophenyl-H4' | ~7.4 | ~130 |

| Chlorophenyl-H5' | ~7.4 | ~128 |

| Chlorophenyl-H6' | ~7.6 | ~132 |

| COOH | ~13.0 | ~168 |

| Pyridine-C2 | - | ~155 |

| Pyridine-C3 | - | ~123 |

| Chlorophenyl-C1' | - | ~135 |

| Chlorophenyl-C2' | - | ~133 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.gov This is a crucial step in confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. nih.gov This technique provides valuable structural information by revealing the connectivity of different parts of the molecule. The fragmentation pattern of this compound would likely involve the loss of the carboxylic acid group (as CO₂ or H₂O + CO) and fragmentation of the pyridine and chlorophenyl rings. massbank.eu

Table 4: Expected HRMS and Tandem MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₈ClNO₂ |

| Monoisotopic Mass | 249.0243 |

| [M+H]⁺ (Positive Ion Mode) | 250.0316 |

| [M-H]⁻ (Negative Ion Mode) | 248.0171 |

| Major MS/MS Fragments ([M+H]⁺) | m/z 232 (loss of H₂O), m/z 204 (loss of H₂O and CO), m/z 168 (loss of H₂O, CO, and HCl) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds. While specific experimental spectra for this compound are not widely published, its vibrational characteristics can be reliably predicted based on the analysis of its functional groups: the carboxylic acid, the pyridine ring, the chlorophenyl ring, and the C-N and C-C linkages.

The IR spectrum is particularly sensitive to polar functional groups. A broad absorption band is expected in the 3400-2400 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to intermolecular hydrogen bonding. mdpi.com The C=O stretching vibration of the carboxylic acid will present a strong, sharp band around 1700-1725 cm⁻¹. wallonie.be Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings will appear in the 1625-1400 cm⁻¹ region. wallonie.beresearchgate.net The C-Cl stretching vibration from the chlorophenyl group is expected to produce a strong band in the 800-600 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, is highly effective for observing the vibrations of the carbon skeleton and symmetric non-polar bonds. wallonie.be Therefore, the aromatic ring stretching vibrations are typically strong in the Raman spectrum. The FT-Raman spectra of similar hydroxybenzoic acids show intense bands below 200 cm⁻¹ due to skeletal and lattice vibrations, and in the 1715-1590 cm⁻¹ range due to C=O and aromatic C=C stretching. wallonie.be

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be correlated with experimental data to provide a complete assignment of the vibrational modes. mdpi.com

Table 1: Predicted Major Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| O-H Stretch (Carboxylic Acid) | 3400-2400 (broad) | Weak | Broadened due to hydrogen bonding |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Characteristic of aryl C-H bonds |

| C=O Stretch (Carboxylic Acid) | 1725-1700 (strong) | 1725-1700 (medium) | Key indicator of the carboxylic acid group |

| Aromatic C=C/C=N Stretch | 1625-1400 (multiple bands) | 1625-1400 (strong bands) | Fingerprint region for the pyridine and benzene rings |

| C-O Stretch / O-H Bend | 1320-1210 | Medium-Weak | Coupled vibrations involving the carboxylic acid |

| C-Cl Stretch | 800-600 (strong) | 800-600 (strong) | Indicates the presence of the chlorophenyl group |

Note: The values in this table are approximate and based on characteristic frequencies for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution, allowing for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom. nih.gov

While a specific crystal structure for this compound has not been reported in publicly available crystallographic databases, the structures of related compounds, such as clonixin (B1669224), have been determined. researchgate.netnih.gov Based on the molecular structure of this compound, several key features of its solid-state packing can be anticipated. The carboxylic acid groups are highly likely to form strong intermolecular hydrogen bonds, typically resulting in the formation of centrosymmetric dimers where two molecules are linked head-to-head. This is a very common and stable motif for carboxylic acids in the solid state.

Quantitative Analysis Methods Development and Validation

For the quantitative determination of this compound in various matrices, such as in bulk pharmaceutical ingredients or formulations, High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique. mdpi.com A reversed-phase HPLC (RP-HPLC) method is generally preferred for its versatility and suitability for analyzing moderately polar compounds like this one.

A typical RP-HPLC method would involve a C18 (octadecylsilica) column as the stationary phase. researchgate.netiosrphr.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH. researchgate.netsielc.com The pH is a critical parameter as it influences the ionization state of the carboxylic acid group, which in turn affects the compound's retention time on the column. Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, likely in the 250-310 nm range, due to the aromatic systems. mdpi.comsielc.com

Method validation is a crucial step to ensure the reliability of the analytical results and is performed according to guidelines from the International Council on Harmonisation (ICH). mdpi.comresearchgate.net This process involves demonstrating the method's:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: A proportional relationship between the detector response and the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (repeatability and intermediate precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Representative HPLC Method Parameters for Quantitative Analysis

| Parameter | Typical Value / Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 266 nm |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

Note: These parameters are illustrative and would require optimization and validation for the specific analysis of this compound.

Chiral Resolution and Enantiomeric Excess Determination

The structure of this compound, with bulky substituents at the ortho positions of the biaryl linkage (a chloro group on the phenyl ring and a carboxylic acid on the pyridine ring), creates a significant steric barrier to rotation around the C-C single bond connecting the two rings. This restricted rotation gives rise to a form of axial chirality known as atropisomerism. wikipedia.orgnih.gov As a result, the molecule is not superimposable on its mirror image, and it can exist as a pair of stable enantiomers (atropisomers). nih.govprinceton.edu For pharmaceutical applications, it is often crucial to separate and quantify these enantiomers, as they can exhibit different biological activities. frontiersin.org

Chiral Resolution is the process of separating the racemic mixture into its individual enantiomers. The most powerful and widely used technique for this purpose is Chiral HPLC . This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nih.govnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and successful for resolving a wide range of chiral compounds, including atropisomers. nih.gov

Enantiomeric Excess (ee) determination is the quantitative measurement of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. Once a successful chiral HPLC separation is achieved, the ee can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Another powerful technique for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent (CSA) . nih.govresearchgate.net In this method, a chiral agent (such as a chiral phosphoric acid) is added to the NMR sample of the racemic compound. frontiersin.orgacs.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. Because these complexes have different magnetic environments, the NMR signals for one or more protons (or other nuclei like ¹⁹F) of the enantiomers become distinct and can be separately integrated to determine the enantiomeric ratio. nih.govacs.orgnih.gov

Table 3: Methods for Chiral Analysis of this compound

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. nih.gov | Preparative resolution of enantiomers; analytical determination of enantiomeric excess. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes in solution, causing separation of NMR signals for the enantiomers. nih.gov | Determination of enantiomeric excess without physical separation. |

| Dynamic Kinetic Resolution (DKR) | Combines rapid racemization of the starting material with a stereoselective reaction, allowing for the conversion of a racemate to a single enantiomer of a product in high yield. rsc.orgrsc.org | Asymmetric synthesis of one enantiomer from the racemic mixture. |

Applications in Chemical Biology and Material Science Research

Utilization as a Chemical Probe for Biological Systems

While 2-(2-chlorophenyl)nicotinic acid itself has not been extensively documented as a direct chemical probe, its structural motif is a key component in the development of more complex and highly specific probes for biological systems. Chemical probes are small molecules used to study and manipulate biological processes.

A notable example is the chemical probe MRK-740 , a potent and selective inhibitor of PRDM9, a histone methyltransferase. While MRK-740 is a more complex molecule, its synthesis originates from derivatives of 2-chloronicotinic acid, highlighting the importance of the foundational structure of this compound in the design of such probes. The development of probes like MRK-740 allows for the detailed study of enzyme function and its role in disease, which would not be possible otherwise.

Further research into derivatives of this compound could lead to the discovery of new chemical probes for a variety of biological targets. The specific chlorine substitution on the phenyl ring can influence the molecule's binding affinity and selectivity for its target protein, a critical factor in the design of effective chemical probes.

Integration into Polymer Systems or Advanced Materials

The incorporation of this compound into polymer systems or advanced materials is an area with limited specific research. However, the inherent properties of nicotinic acid and its derivatives suggest potential applications. Nicotinic acid and its isomers have been used in the creation of molecularly imprinted polymers (MIPs). These are polymers synthesized in the presence of a template molecule, resulting in cavities that are specific to the template.

Theoretically, this compound could serve as a template for creating MIPs with high selectivity for this specific molecule or its close analogs. Such materials could be valuable in applications like chemical sensing, separation processes, or as a component in drug delivery systems. The presence of the chloro-phenyl group would introduce unique steric and electronic features to the binding cavities of the polymer, potentially enhancing selectivity.

| Potential Application Area | Description |

| Chemical Sensors | Development of sensors for the detection of specific organic molecules in environmental or biological samples. |

| Separation Science | Creation of selective stationary phases for chromatography to separate complex mixtures. |

| Drug Delivery | Design of controlled-release systems that recognize and bind to specific molecular structures. |

Further investigation is required to explore the practical synthesis and utility of polymers incorporating this compound.

Role in Ligand Design for Catalysis

The pyridine (B92270) and carboxylic acid functional groups in this compound make it a promising candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, forming stable complexes.

While direct catalytic applications of this compound complexes are not widely reported, the broader class of nicotinic acid derivatives has been studied in various catalytic processes. For instance, nickel(II) complexes with nicotinic and isonicotinic acid ligands have been investigated for their catalytic activity in the oligomerization of olefins. nih.gov

The 2-chlorophenyl substituent on the nicotinic acid backbone can significantly influence the electronic and steric properties of the resulting metal complex. This, in turn, can affect its catalytic activity, selectivity, and stability. The electron-withdrawing nature of the chlorine atom can modulate the electron density at the metal center, a key factor in many catalytic cycles.

| Metal Complex Property | Influence of the 2-Chlorophenyl Group |

| Electronic Properties | The chlorine atom acts as an electron-withdrawing group, which can affect the Lewis acidity of the metal center. |

| Steric Hindrance | The bulky phenyl group can create a specific steric environment around the metal center, influencing substrate approach and selectivity. |

| Solubility | The overall lipophilicity of the complex can be modified, affecting its solubility in different solvent systems. |

Future research in this area could focus on synthesizing and characterizing metal complexes of this compound and evaluating their performance in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.

Precursor in the Synthesis of Complex Organic Molecules

One of the most significant applications of this compound and its close relatives is as a starting material or key intermediate in the synthesis of more complex and often biologically active molecules. The reactivity of the carboxylic acid and the chloro-substituted pyridine ring allows for a variety of chemical transformations.

A prominent example is the synthesis of the well-known anesthetic Ketamine . While not a direct precursor, the synthesis of ketamine can involve intermediates that are structurally related to this compound. For instance, a reported synthesis of ketamine starts from 2-(2-chlorophenyl)-2-nitrocyclohexanone. nih.gov This highlights the utility of the 2-(2-chlorophenyl) moiety in the construction of complex pharmaceutical compounds.

Furthermore, derivatives of 2-chloronicotinic acid are used in the synthesis of various agrochemicals and pharmaceuticals. researchgate.netscribd.com For example, they are key intermediates in the production of certain herbicides and anti-inflammatory drugs. researchgate.net The synthesis of the antiplatelet drug Clopidogrel also utilizes a related starting material, (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid. nih.gov

The general synthetic utility is summarized in the table below:

| Target Molecule Class | Role of this compound Scaffold |

| Pharmaceuticals | Provides a key building block for the assembly of complex drug molecules like anesthetics and anti-inflammatory agents. |

| Agrochemicals | Serves as a starting material for the synthesis of herbicides and other crop protection agents. |

| Fine Chemicals | Acts as a versatile intermediate for the production of a wide range of specialty chemicals. |

The strategic placement of the chloro and carboxyl groups on the pyridine ring allows for selective functionalization, making this compound and its derivatives valuable tools for organic chemists in the creation of novel and complex molecular architectures.

Current Challenges and Future Directions in Research on 2 2 Chlorophenyl Nicotinic Acid

Unresolved Questions in Synthetic Efficiency and Scalability

The synthesis of nicotinic acid derivatives is a cornerstone of their development. While numerous methods exist for the parent compound, nicotinic acid, including well-established industrial processes like the oxidation of 5-ethyl-2-methylpyridine, these methods come with environmental and efficiency challenges. researchgate.netmdpi.com Key issues include the use of harsh conditions, corrosive acids like nitric acid, and the generation of significant greenhouse gas by-products. researchgate.netmdpi.com

For a substituted derivative like 2-(2-chlorophenyl)nicotinic acid, key unresolved questions would include:

Optimal Catalytic Systems: Identifying efficient and selective catalysts for the coupling of a chlorophenyl group to the pyridine (B92270) ring of a nicotinic acid precursor is a primary challenge. Research into novel palladium, nickel, or copper-based catalysts could yield more efficient and scalable synthetic routes.

Greener Synthesis: A significant hurdle is the development of environmentally benign synthesis pathways that avoid harsh reagents and high temperatures, which are common in traditional methods. researchgate.netnih.gov Biocatalytic processes, using enzymes like nitrilases, are a promising green alternative for nicotinic acid production, though their applicability to complex derivatives is an area for future study. frontiersin.orgnih.gov

Scalability and Yield: Transitioning a laboratory-scale synthesis to an industrial, scalable process with high yield and purity is a major challenge. This involves optimizing reaction conditions, minimizing side-product formation, and developing cost-effective purification methods.

| Synthesis Method | Advantages | Disadvantages |

| Chemical Synthesis (General) | High yield, uses available materials. nih.gov | Generates toxic by-products, requires high pressure/temperature, low atom economy. nih.gov |

| Enzymatic Synthesis (General) | Mild reaction conditions, high selectivity, environmentally friendly. nih.govnih.gov | Low substrate tolerance, potentially long bioconversion times. frontiersin.org |

Emerging Avenues in Mechanistic Biological Understanding

The biological activity of nicotinic acid derivatives is diverse, with known effects on lipid metabolism and as anti-inflammatory agents. nih.govnih.gov The introduction of a 2-chlorophenyl group would significantly alter the molecule's steric and electronic properties, leading to potentially novel biological interactions.

Future research should focus on:

Receptor Profiling: A primary avenue of investigation would be to screen this compound against a panel of receptors. The known nicotinic acid receptor, GPR109A, is a key target, but the compound could exhibit novel affinity for other G protein-coupled receptors or enzymes. nih.govnih.gov

Cellular Pathway Analysis: Understanding how this specific derivative impacts cellular pathways is crucial. This includes its effects on lipid synthesis, inflammatory signaling cascades (like TNF-α and IL-6), and its potential role in modulating cellular redox states. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenyl and nicotinic acid moieties would help elucidate which structural features are critical for any observed biological activity. This is a common strategy used in the development of other nicotinic acid-based compounds. usda.gov

Innovations in Analytical and Spectroscopic Characterization

Accurate characterization is fundamental to all chemical research. For a novel or understudied compound like this compound, a full suite of modern analytical techniques would be required for unambiguous structure elucidation and purity assessment.

Innovations in this area that would be applicable include:

High-Resolution Mass Spectrometry (HRMS): This technique would be essential for confirming the exact molecular weight and elemental composition of the compound and its potential metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) would be necessary to definitively assign the proton (¹H) and carbon (¹³C) signals, confirming the precise connectivity and substitution pattern.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule, offering invaluable insight into its conformation. nih.gov

Chromatographic Methods: The development of robust High-Performance Liquid Chromatography (HPLC) methods is vital for assessing purity, stability, and for potential pharmacokinetic studies.

Potential for Novel Applications in Basic Science Research

While direct applications may not yet be defined, this compound could serve as a valuable tool in basic scientific research.

Potential areas of application include:

Chemical Probes: If the compound shows high affinity and selectivity for a particular biological target, it could be developed into a chemical probe to study the function of that protein or pathway in cells and tissues.

Herbicide/Fungicide Development: Nicotinic acid derivatives have been successfully developed as agrochemicals. frontiersin.org The unique structure of this compound makes it a candidate for screening as a potential herbicide or fungicide, as seen with other novel 2-chloronicotinamides. usda.gov

Material Science: The properties of the carboxylic acid group combined with the aromatic rings could make it a candidate for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting structural or catalytic properties.

Interdisciplinary Research Opportunities

The exploration of this compound is inherently interdisciplinary, requiring collaboration between several scientific fields.

Medicinal Chemistry and Pharmacology: Synthesizing the compound and its analogues while simultaneously evaluating their biological activity to understand their therapeutic potential.

Biochemistry and Molecular Biology: Investigating the compound's mechanism of action at the molecular and cellular level, including its interaction with enzymes and receptors. nih.govpatsnap.com

Agricultural Science: Screening the compound for potential applications in crop protection, a field where nicotinic acid derivatives have already found use. frontiersin.org

Computational Chemistry: Employing molecular docking and modeling studies to predict potential biological targets and guide the design of more potent derivatives, a technique commonly used for nicotinic acid derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to assess the purity of 2-(2-chlorophenyl)nicotinic acid in academic research?

- Methodological Answer : Purity assessment can be performed using chromatographic techniques outlined in pharmacopeial standards. For example, thin-layer chromatography (TLC) with a mobile phase of butyl alcohol, water, and acetic acid (60:25:15) is recommended to verify single-spot homogeneity under UV light . Gas chromatography (GC) with appropriate detectors (e.g., FID) is also suitable for quantifying impurities, provided the compound is volatile under the selected conditions . Cross-validation using both methods minimizes discrepancies in impurity profiling.

Q. How can researchers determine key physicochemical properties (e.g., LogP, PSA) of this compound for bioavailability studies?

- Methodological Answer : Experimental LogP (partition coefficient) can be measured via shake-flask methods using octanol/water systems, while Polar Surface Area (PSA) is calculated computationally using tools like Molinspiration or Schrodinger’s QikProp. For this compound derivatives, a LogP value of ~1.98 (observed in structurally similar compounds) and PSA of ~74.6 Ų suggest moderate lipophilicity and potential membrane permeability . These properties are critical for predicting absorption in pharmacokinetic models.

Q. What synthetic routes are commonly employed to prepare this compound derivatives in academic labs?

- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chloronicotinic acid can react with aryl amines using carbodiimide coupling agents (e.g., DCC) in dichloromethane, catalyzed by DMAP. Reaction optimization includes controlling stoichiometry, temperature (0–25°C), and purification via recrystallization or column chromatography .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the chlorine substituent in nucleophilic substitution reactions be resolved?

- Methodological Answer : Discrepancies in reactivity may arise from solvent polarity, nucleophile strength, or steric effects. For example, hydrolysis in acidic vs. basic conditions yields different products (e.g., carboxylic acids vs. amines). Systematic studies varying pH, temperature, and solvent (e.g., DMF for polar aprotic conditions) can clarify reaction pathways. Kinetic assays and DFT calculations further elucidate electronic effects of the chlorophenyl group on transition states .

Q. What computational strategies are effective in predicting the interaction of this compound with enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like cyclooxygenase or kinases. Key parameters include optimizing the protonation state of the nicotinic acid moiety and assessing halogen bonding between the chlorine atom and active-site residues. Free-energy perturbation (FEP) calculations refine predictions of binding thermodynamics .

Q. What experimental approaches are used to analyze the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound at 40°C/75% RH and pH 1–8. Degradation is monitored via HPLC-UV at intervals (e.g., 0, 7, 14 days). Identification of degradation products (e.g., decarboxylation or hydrolysis byproducts) is achieved using LC-MS/MS. Arrhenius plots extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.